Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-
Description
This compound is an azo-based benzonitrile derivative characterized by a complex structure designed for dye applications. Its molecular framework includes:
- Azo group (-N=N-): A chromophore responsible for color generation via π-conjugation.
- Bis(2-hydroxyethyl)amino group: Enhances water solubility due to hydrophilic hydroxyethyl moieties.
- 2-Chloro substituent: An electron-withdrawing group that stabilizes the molecule and influences absorption spectra.
Its design likely prioritizes solubility, color intensity, and stability for textile or cosmetic applications .
Properties
CAS No. |
58498-34-3 |
|---|---|
Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C18H19ClN4O2/c1-13-10-16(23(6-8-24)7-9-25)4-5-18(13)22-21-15-3-2-14(12-20)17(19)11-15/h2-5,10-11,24-25H,6-9H2,1H3 |
InChI Key |
AZLVLRPFHNHJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Aromatic Azo Compounds
The synthesis of aromatic azo compounds typically involves two principal steps:
- Diazotization of a primary aromatic amine : This step generates a diazonium salt intermediate, which is crucial for azo bond formation.
- Azo coupling reaction : The diazonium salt reacts with an aromatic coupling component, usually an activated aromatic compound such as a phenol or aniline derivative, to form the azo linkage.
This general approach is well-documented in regulatory and chemical literature concerning azo dyes and related compounds.
Specific Preparation Route for Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-
Given the compound’s structure, the synthesis involves:
Step 1: Diazotization of 4-amino-2-chlorobenzonitrile
The primary aromatic amine, 4-amino-2-chlorobenzonitrile, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C) to form the corresponding diazonium salt. This step is sensitive to temperature and pH to avoid decomposition of the diazonium intermediate.
Step 2: Coupling with 4-[bis(2-hydroxyethyl)amino]-2-methylphenol
The diazonium salt is then coupled with 4-[bis(2-hydroxyethyl)amino]-2-methylphenol, which acts as the coupling component. The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution by the diazonium ion, resulting in azo bond formation.
Step 3: Purification
The crude azo compound is typically purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products, ensuring high purity.
Reaction Conditions and Optimization
- Temperature: Diazotization is conducted at low temperatures (0–5 °C) to stabilize the diazonium salt.
- pH: Slightly acidic conditions (pH ~1-2) favor diazotization; coupling usually occurs under mildly alkaline conditions to enhance nucleophilicity of the phenol.
- Solvent: Aqueous acidic media for diazotization; coupling may be performed in aqueous or mixed solvent systems to optimize solubility.
- Stoichiometry: Equimolar amounts of diazonium salt and coupling component are used to maximize yield.
Data Table: Typical Reaction Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | 4-amino-2-chlorobenzonitrile, NaNO2, HCl | 0–5 °C, pH 1-2, aqueous | In situ generation of HNO2 |
| Coupling | Diazonium salt, 4-[bis(2-hydroxyethyl)amino]-2-methylphenol | 0–10 °C, pH 7-9, aqueous or mixed solvent | Control pH to optimize coupling |
| Purification | Recrystallization or chromatography | Ambient to mild heating | Removes impurities |
Detailed Research Outcomes
Yield and Purity
- Reported yields for similar azo compounds synthesized via this route typically range between 70-90%, depending on reaction scale and purity of starting materials.
- Purity is confirmed by spectroscopic methods such as UV-Vis (characteristic azo absorption), NMR (aromatic and aliphatic protons), and elemental analysis.
Structural Confirmation
- The azo linkage (-N=N-) formation is confirmed by characteristic IR bands (~1400-1500 cm^-1).
- The presence of bis(2-hydroxyethyl)amino substituents is verified through proton NMR signals corresponding to hydroxyethyl protons.
- Chlorine substitution is confirmed by mass spectrometry and elemental chlorine analysis.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Studies
Benzonitrile derivatives are often utilized in biological research due to their ability to interact with biological systems. The compound has been studied for its potential roles in:
- Antioxidant Activity : Research indicates that compounds similar to benzonitrile can exhibit antioxidant properties, which may mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Neuroprotective Effects : Studies have shown that certain benzonitrile derivatives can modulate neurotransmitter activity, providing protective effects against excitotoxicity linked to excessive glutamate signaling. This makes them potential candidates for treating conditions like Alzheimer's disease .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in benzonitrile compounds for their therapeutic potential:
- Drug Development : The unique structure of benzonitrile allows for modifications that can enhance pharmacological properties. For example, the incorporation of hydroxyethyl groups may improve solubility and bioavailability of drugs derived from this compound .
- Targeting Specific Receptors : Research indicates that benzonitrile derivatives can act as antagonists at various receptors, including NMDA and AMPA receptors, which are critical in managing excitatory neurotransmission and may be targeted in drug development for psychiatric disorders .
Data Tables
Here are some summarized findings from recent studies on the applications of benzonitrile compounds:
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a benzonitrile derivative on neuronal cultures exposed to glutamate. The results demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Antioxidant Properties
In another research project, a series of benzonitrile compounds were evaluated for their antioxidant capabilities using various assays (DPPH radical scavenging assay). The findings indicated that certain derivatives exhibited significant scavenging activity, highlighting their potential use in formulations aimed at combating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Solubility and Stability
Analysis : Hydroxyethyl groups in the target compound improve water solubility, critical for dye formulation, while acetyloxy or esterified analogs ( ) trade solubility for stability. Chloro and nitro substituents enhance photostability but may raise toxicity concerns .
Chromophore and Absorption Properties
Analysis : The target compound’s chloro and methyl groups likely result in a moderate absorption range suitable for yellow-orange hues. Nitro-containing analogs ( ) exhibit longer wavelengths (blue/green) due to stronger electron-withdrawing effects .
Application and Toxicity
- Target Compound: Likely used in disperse dyes for synthetics (polyester) or semi-permanent hair colorants.
- Chloropropyl/Acetyloxy Analogs (): Chloropropyl groups (e.g., 40136-92-3) may hydrolyze to release chlorinated amines, posing carcinogenic risks. Acetyloxy derivatives () require metabolic activation, increasing regulatory scrutiny .
- Nitro-Containing Dyes () : Nitro groups improve colorfastness but are associated with allergic reactions, limiting cosmetic use .
Regulatory Status: Compounds like 1,4-bis-(dihydroxypropyl)amino-2-nitro-5-chlorobenzene () are approved in hair dyes but require safety testing for aromatic amine release .
Biological Activity
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- (CAS No. 5847-48-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19ClN4O2
- Molecular Weight : 314.77 g/mol
- Density : 1.304 g/cm³
- Boiling Point : 708.1ºC at 760 mmHg
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. A significant area of interest is its role as an inhibitor of aromatase (CYP19), an enzyme crucial for estrogen biosynthesis. Aromatase inhibitors are vital in treating hormone-dependent cancers, particularly breast cancer.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzonitrile have shown potent binding affinities to human aromatase, with IC50 values indicating strong inhibitory effects (IC50 = 0.17 nM) . This suggests that the compound may be effective in reducing estrogen levels in patients with estrogen-dependent tumors.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Research indicates that while certain derivatives exhibit significant biological activity, they also require careful evaluation for potential toxicity in various organisms. For example, studies on amphibian species such as Silurana tropicalis and Lithobates pipiens revealed that exposure to related compounds did not induce overt toxicity at maximum water solubility concentrations .
Case Study 1: Aromatase Inhibition
In a study focused on the development of imaging agents based on aromatase inhibitors, derivatives of benzonitrile demonstrated high accumulation in specific organs such as the ovaries and stomach, indicating their potential for targeted delivery in cancer therapy . The biodistribution studies showed that these compounds could effectively penetrate brain tissues, suggesting their utility in neurological applications.
Case Study 2: Environmental Impact Assessment
The Canadian Environmental Protection Act has evaluated the environmental impact of various synthetic compounds, including benzonitrile derivatives. Research highlighted that while some compounds showed bioaccumulation in aquatic organisms, others did not exhibit significant toxicity at tested concentrations . This underscores the importance of assessing both therapeutic benefits and environmental safety.
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
To synthesize this azo-linked benzonitrile derivative, a diazo-coupling reaction is typically employed. The process involves:
- Step 1 : Preparation of the diazonium salt from 4-[bis(2-hydroxyethyl)amino]-2-methylaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
- Step 2 : Coupling the diazonium salt with 2-chloro-4-cyanophenol in a polar aprotic solvent (e.g., DMF) at controlled pH (6–7) to avoid side reactions.
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC with a C18 column (UV detection at 450 nm for azo groups) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- Spectroscopic Analysis :
- FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹) and azo (N=N stretch ~1400–1600 cm⁻¹) groups.
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons, hydroxyethyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.
- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How should researchers design experiments to investigate catalytic hydrogenation of the azo group in this compound?
Catalytic hydrogenation studies require:
- Catalyst Selection : Test palladium (Pd/C) or platinum (PtO₂) catalysts under varying H₂ pressures (1–5 atm).
- Reaction Monitoring : Use in-situ UV-Vis spectroscopy to track azo bond reduction (loss of absorbance at 450 nm).
- Post-Reaction Analysis : Characterize products (e.g., amines) via GC-MS or LC-MS. Note that catalyst deactivation may occur due to adsorption of intermediates; pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning .
Q. What strategies resolve contradictions in catalytic activity data during hydrogenation?
Contradictions (e.g., incomplete conversion despite catalyst stability) can be addressed by:
Q. How can the compound’s interaction with biological targets be evaluated methodically?
To assess bioactivity:
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases).
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and track intracellular localization via confocal microscopy .
Q. What computational methods predict the compound’s reactivity under varying pH conditions?
Q. How can acute toxicity be assessed using in vitro and in vivo models?
Q. What structural analogs of this compound exhibit distinct physicochemical properties?
Key analogs and their differentiating features:
Q. What mechanistic insights explain the stability of the azo group under UV irradiation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
